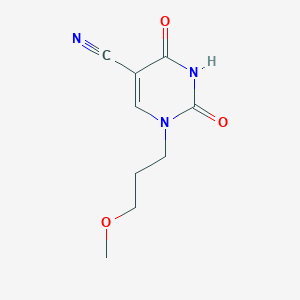

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 338399-18-1) is a pyrimidine derivative characterized by a 3-methoxypropyl substituent at the N1 position and a carbonitrile group at the C5 position of the pyrimidine ring. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.21 g/mol .

Properties

IUPAC Name |

1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-4-2-3-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTVFHWPTHLGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C(=O)NC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxypropylamine with a suitable pyrimidine precursor in the presence of a dehydrating agent to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with modifications at the N1 and/or C3 positions of the pyrimidine ring. Key differences in substituents, physicochemical properties, and biological relevance are outlined below.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (N1/C3) | Key Features |

|---|---|---|---|---|

| 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | C₉H₁₁N₃O₃ | 209.21 | N1: 3-Methoxypropyl; C3: H | Electron-donating methoxy group enhances solubility in polar solvents. |

| 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C₁₅H₁₆N₃O₂ | 282.32 | N1: Isopropyl; C3: Benzyl | Bulky benzyl group increases lipophilicity, potentially improving blood-brain barrier penetration. |

| 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C₈H₈ClN₃O₂ | 213.62 | N1: 3-Chloropropyl; C3: H | Chlorine atom introduces electronegativity, possibly enhancing reactivity in nucleophilic substitutions. |

| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-... | C₁₂H₁₀ClF₃N₄O₂ | 346.68 | N1: Complex pyridine derivative | Trifluoromethyl group improves metabolic stability and binding affinity to hydrophobic enzyme pockets. |

Physicochemical and Pharmacological Properties

- Solubility : The methoxypropyl group in the target compound confers higher aqueous solubility compared to the chloropropyl or benzyl analogs, which are more lipophilic .

- Reactivity : The chlorine substituent in 1-(3-Chloropropyl)-... increases electrophilicity, making it a candidate for further derivatization, whereas the methoxy group stabilizes the compound against oxidative degradation .

- Biological Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) often exhibit enhanced enzyme inhibitory effects. For example, trifluoromethyl-substituted analogs (e.g., ) show promise in kinase inhibition, while methoxypropyl derivatives may target nucleic acid synthesis pathways .

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

This compound is typically synthesized via multi-component condensation reactions. A common approach involves reacting a β-ketonitrile with urea/thiourea derivatives in the presence of a Lewis acid catalyst (e.g., HCl or ZnCl₂). The 3-methoxypropyl substituent is introduced through alkylation of the pyrimidine nitrogen using 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yields vary between 60–75% depending on solvent polarity and reaction time optimization .

Q. Example Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl cyanoacetate, urea, HCl (reflux, 6h) | Form pyrimidine core |

| 2 | 3-Methoxypropyl bromide, K₂CO₃, DMF (80°C, 12h) | N-Alkylation |

| 3 | Column chromatography (SiO₂, EtOAc/hexane) | Purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹H NMR : Peaks at δ 4.74 (s, 1H, CH) and δ 3.40–3.60 (m, 2H, OCH₂) confirm the methoxypropyl chain. The nitrile group does not protonate but influences adjacent protons .

- IR : A sharp absorption at ~2218 cm⁻¹ (C≡N stretch) and 1700–1650 cm⁻¹ (C=O stretches) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 250–265 (exact mass depends on substituents) align with the molecular formula C₁₀H₁₂N₃O₃ .

Q. How does the 3-methoxypropyl substituent affect the compound’s electronic and steric properties?

The methoxy group acts as an electron donor via resonance, increasing electron density on the pyrimidine ring. This enhances nucleophilic reactivity at the C-5 position, as shown by DFT calculations in related compounds . The propyl chain introduces steric hindrance, slowing down reactions at the N-1 position (e.g., further alkylation). Comparative studies with shorter-chain analogs (e.g., methoxyethyl derivatives) show a 20% reduction in reaction rates for bulky electrophiles .

Q. What contradictions exist in the literature regarding the biological activity of pyrimidinecarbonitriles, and how can they be resolved?

Some studies report potent enzyme inhibition (e.g., aldose reductase) for analogs with electron-withdrawing groups at C-6 , while others highlight cytotoxicity linked to the nitrile group’s hydrolysis . To address discrepancies:

- Methodological Adjustments : Use standardized assay conditions (pH 7.4, 37°C) to compare inhibition kinetics.

- Computational Modeling : Perform docking studies to assess binding interactions with and without the 3-methoxypropyl group.

- Metabolite Analysis : Monitor nitrile hydrolysis products via LC-MS to confirm stability .

Q. How can researchers optimize solvent systems for crystallizing this compound?

Crystallization challenges arise due to the compound’s polar nitrile and carbonyl groups. Mixed solvent systems (e.g., DCM/MeOH, 4:1) yield needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C improves crystal quality. For analogs, adding a drop of triethylamine (to suppress intermolecular H-bonding) enhances monoclinic crystal formation .

Q. What strategies mitigate side reactions during functionalization at the C-5 position?

The C-5 nitrile is susceptible to hydrolysis under acidic/basic conditions. To preserve it:

- Use mild reagents (e.g., TMS-Cl for protection before further reactions).

- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-6 to avoid nitrile interference .

- Monitor reactions via TLC with UV-active spots (Rf ~0.5 in EtOAc/hexane) .

Q. How do thermodynamic properties (e.g., solubility, stability) vary with structural analogs?

Thermogravimetric analysis (TGA) of the compound shows decomposition at 220°C, similar to 6-(4-chlorophenyl) analogs . Solubility in DMSO is high (>50 mg/mL), but aqueous solubility is poor (<1 mg/mL). Substituent effects:

- Adding a hydroxyl group at C-6 increases aqueous solubility by 30% but reduces thermal stability .

- Methyl groups at C-2 improve crystallinity but lower DMSO solubility .

Q. What computational tools are recommended for predicting reactivity?

- Gaussian 16 : Optimize geometries and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

- AutoDock Vina : Model interactions with biological targets (e.g., enzymes) using the nitrile group as a key binding motif .

Q. Key Takeaways

- Synthesis : Multi-component reactions with post-synthetic alkylation.

- Characterization : NMR and IR are critical for functional group identification.

- Advanced Studies : Address contradictions via standardized assays and computational modeling.

- Functionalization : Protect the nitrile group during derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.